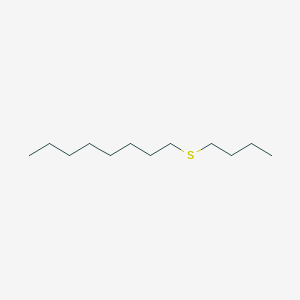

Octane, 1-(butylthio)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octane, 1-(butylthio)- is a useful research compound. Its molecular formula is C12H26S and its molecular weight is 202.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Octane, 1-(butylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 1-(butylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

1-(Butylthio)octane participates in substitution reactions under controlled conditions. For example:

-

Reactivity with Alkyl Halides :

In the presence of copper catalysts, sulfur-centered nucleophiles like 1-(butylthio)octane react with aryl/alkyl halides to form cross-coupled products. A study demonstrated that Cu(I)/phenanthroline systems facilitate C–S bond formation in green solvents like cyclopentyl methyl ether (CPME), achieving high yields (~90%) for aryl iodides .Example: Reaction with iodobenzene derivatives under microwave irradiation yielded aryl thioethers selectively .

-

Competing Pathways in Electron-Deficient Systems :

Electron-poor substrates exhibit competing side reactions, such as oxidative addition-reductive elimination pathways, leading to diaryl sulfides (e.g., 6g–6k in Table 2 of ).

Elimination and Stability Under Basic Conditions

The compound shows instability in the presence of strong bases:

-

Cleavage by Butyllithium :

Treatment with n-BuLi induces β-elimination, breaking the C–S bond to release 1-octene and butanethiolate. This reactivity mirrors observations in carborane-thioether systems .Mechanism:

\text{R S R BuLi}\rightarrow \text{R Li R SH}\rightarrow \text{R H R S}^-\text{Li}^+$$[5]

Catalytic Functionalization

-

Gold-Catalyzed Dithioacetal Formation :

Gold(I) chloride (AuCl) catalyzes the reaction of 1-(butylthio)octane with thiols to form dithioacetals. For example, phenylmethanethiol reacts at reflux to yield mixed dithioacetals in ~36% yield .Conditions:

-

Catalyst: AuCl (5 mol%)

-

Solvent: Dichloroethane (DCE)

-

Temperature: 80°C

-

Thermal and Solvent Effects

-

Solvent-Dependent Reactivity :

Polar aprotic solvents (e.g., DMF, DMSO) suppress reactivity due to poor coordination with copper catalysts, whereas CPME enhances reaction efficiency . -

Thermal Stability :

Decomposition occurs above 200°C, releasing sulfur-containing byproducts .

Table 1: Representative Reactions of 1-(Butylthio)octane

Table 2: Stability Profile

| Condition | Outcome | Reference |

|---|---|---|

| Acidic (HCl) | Stable | |

| Basic (BuLi) | Rapid C–S bond cleavage | |

| Oxidative (H₂O₂) | Partial disulfide formation |

Key Findings

-

Catalytic Cross-Coupling : Copper-mediated protocols enable efficient aryl–S bond formation, with electron-rich substrates favoring selectivity .

-

Base Sensitivity : Strong bases like BuLi induce elimination, limiting synthetic utility in anion-rich environments .

-

Gold Catalysis : AuCl facilitates dithioacetal synthesis but requires optimized solvent systems for improved yields .

Propiedades

Número CAS |

16900-07-5 |

|---|---|

Fórmula molecular |

C12H26S |

Peso molecular |

202.4 g/mol |

Nombre IUPAC |

1-butylsulfanyloctane |

InChI |

InChI=1S/C12H26S/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3-12H2,1-2H3 |

Clave InChI |

UNIAPWPIAGJFDG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCSCCCC |

SMILES canónico |

CCCCCCCCSCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.